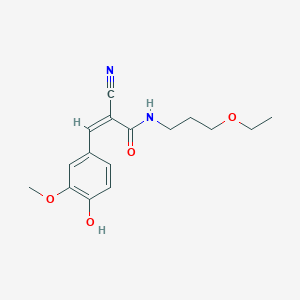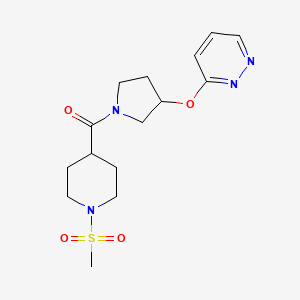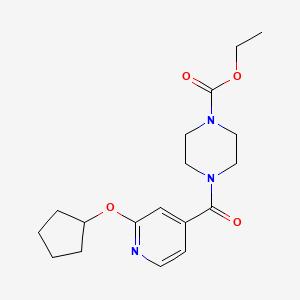
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, commonly known as CEP, is a chemical compound that has been studied extensively for its potential therapeutic properties. CEP belongs to the class of compounds known as enaminones, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of CEP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. CEP has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer properties. Additionally, CEP has been found to activate certain antioxidant pathways, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CEP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models, including those of arthritis and colitis. Additionally, CEP has been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. CEP has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
CEP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. Additionally, CEP has been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various assays. However, the limitations of CEP include its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on CEP. One area of interest is the development of CEP analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CEP and its potential therapeutic applications. Finally, the development of CEP-based drug delivery systems may improve the efficacy and specificity of CEP-based therapies.
合成法
The synthesis of CEP involves the reaction between 4-hydroxy-3-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base catalyst. The resulting enamine intermediate is then reacted with acrylonitrile to yield CEP. The synthesis of CEP has been optimized to achieve high yields and purity, making it an attractive compound for further research.
科学的研究の応用
CEP has been studied extensively for its potential therapeutic properties. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. CEP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CEP has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-3-22-8-4-7-18-16(20)13(11-17)9-12-5-6-14(19)15(10-12)21-2/h5-6,9-10,19H,3-4,7-8H2,1-2H3,(H,18,20)/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOYZIRSUYOGNA-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)


![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2403169.png)
![3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2403170.png)
![N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2403171.png)
![Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2403172.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2403175.png)

![8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403181.png)


